molecular formula C11H9NO B2997040 5-Methylquinoline-8-carbaldehyde CAS No. 1442691-19-1

5-Methylquinoline-8-carbaldehyde

Cat. No.: B2997040
CAS No.: 1442691-19-1
M. Wt: 171.199
InChI Key: DXISAOONWMBGHF-UHFFFAOYSA-N
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Description

5-Methylquinoline-8-carbaldehyde is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a methyl group at position 5 and an aldehyde functional group at position 6. The aldehyde group confers reactivity for nucleophilic additions and condensations, making it valuable in synthesizing pharmaceuticals, ligands, and coordination complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXISAOONWMBGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where 5-methylquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

5-Methylquinoline-8-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural features and physical properties of 5-Methylquinoline-8-carbaldehyde and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Purity Key Physical Data
This compound* C₁₁H₉NO ~171.2 -CH₃ (5), -CHO (8) N/A Inferred lower MP/BP vs. halogens
5-Bromoquinoline-8-carbaldehyde C₁₀H₆BrNO 236.07 -Br (5), -CHO (8) 95% CAS: 885267-41-4
5-Chloroquinoline-8-carbaldehyde C₁₀H₆ClNO 191.61 -Cl (5), -CHO (8) 95%+ InChIKey: OEPSEQPKHWYRFR
6-Methoxyquinoline-8-carbaldehyde C₁₁H₉NO₂ 187.19 -OCH₃ (6), -CHO (8) N/A Storage: Inert atmosphere, 2–8°C
5-Chloro-8-methylquinoline-2-carbaldehyde C₁₁H₈ClNO 205.64 -Cl (5), -CH₃ (8), -CHO (2) N/A CAS: 186670-52-0
Ethyl 8-hydroxyquinoline-5-carboxylate C₁₂H₁₁NO₃ 217.22 -COOEt (5), -OH (8) 95% CAS: A874502

*Inferred data for this compound.

Key Observations:
  • Molecular Weight : Halogenated derivatives (Br, Cl) exhibit higher molecular weights compared to methyl or methoxy analogues due to atomic mass differences.
  • Substituent Effects :
    • Electron-Withdrawing Groups (Br, Cl) : Increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions .
    • Methoxy Group (6-OCH₃) : Electron-donating effects may reduce aldehyde reactivity but improve solubility in polar solvents .
    • Methyl Group (5-CH₃) : Steric hindrance and electron-donating effects could moderate reactivity compared to halogenated analogues.
Aldehyde Reactivity

All compounds share the aldehyde functional group, enabling reactions such as:

  • Nucleophilic Additions : Formation of imines, hydrazones, or thiosemicarbazones for drug discovery .
  • Coordination Chemistry: Quinoline aldehydes act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), relevant in catalysis or antimicrobial agents .
Substituent-Specific Reactivity
  • Halogenated Derivatives (Br, Cl): Serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups . 5-Chloroquinoline-8-carbaldehyde is marketed for lab use, highlighting its utility in organic synthesis .
  • Methoxy Derivatives: Methoxy groups stabilize intermediates in sulfonation reactions, as seen in 8-methoxyquinoline-5-sulfonamide synthesis .
  • Hydroxy and Ester Derivatives: Ethyl 8-hydroxyquinoline-5-carboxylate () demonstrates the role of ester groups in modifying solubility and bioactivity .

Biological Activity

5-Methylquinoline-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a methyl group at the 5-position and an aldehyde group at the 8-position. This unique structure influences its reactivity and biological activity compared to other quinoline derivatives.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : It has shown potential in inhibiting various bacterial strains by targeting DNA synthesis through the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death.
  • Antiviral Properties : Research indicates that quinoline derivatives, including this compound, exhibit antiviral activity against viruses such as SARS-CoV-2. In vitro studies have demonstrated effective inhibition with EC50 values comparable to established antiviral agents like chloroquine .
  • Anticancer Potential : Quinoline derivatives have been explored for their anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation, with IC50 values indicating significant cytotoxicity against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of DNA Synthesis : The compound inhibits bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication in bacteria.
  • Cell Signaling Modulation : It may influence various cellular signaling pathways that regulate gene expression and cellular metabolism, impacting overall cell function.
  • Induction of Apoptosis : In cancer cells, it may activate caspases leading to programmed cell death, particularly in the presence of metal complexes such as Cu(II) which enhance its activity .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

Study Focus Findings
Liu et al. (2013)Anticancer ActivityReported IC50 values ranging from 1.4 nM to 32.13 μM for derivatives affecting HeLa cells .
Chang et al. (2016)Metal ComplexesCu(II) complexes with quinoline derivatives showed high cytotoxic activity against multiple cancer cell lines .
Recent Studies (2021)Antiviral ActivityCompounds exhibited EC50 values as low as 1.5 μM against SARS-CoV-2, indicating strong antiviral potential .

Q & A

Q. What are the common synthetic routes for 5-Methylquinoline-8-carbaldehyde, and how can purity be optimized?

Answer:

  • Synthetic Routes :
    • Friedländer Synthesis : Combines aminobenzaldehyde derivatives with ketones under acidic conditions. For quinolines, substitutions at specific positions (e.g., methyl at C5, aldehyde at C8) require precise stoichiometry and temperature control .
    • Vilsmeier-Haack Formylation : A formylation reaction using DMF/POCl₃ to introduce the aldehyde group. This method is effective but requires anhydrous conditions to avoid side products .
  • Purity Optimization :
    • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for separation.
    • Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with elemental analysis (e.g., C: ±0.3% deviation) .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer:

  • Spectroscopic Techniques :
    • NMR : ¹H NMR (CDCl₃, 400 MHz) should show characteristic peaks: quinoline protons (δ 8.5–9.0 ppm), aldehyde proton (δ ~10.2 ppm), and methyl group (δ ~2.5 ppm) .
    • Mass Spectrometry : High-resolution MS (ESI⁺) to confirm molecular ion [M+H]⁺ at m/z 186.08 (calculated for C₁₁H₁₁NO).
  • Elemental Analysis : Match experimental and theoretical values for C, H, N (e.g., C: 73.34% vs. calc. 73.39%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s potential as a fluorescent probe?

Answer:

  • Experimental Design :
    • Ligand Screening : Test metal ion selectivity (e.g., Zn²⁺, Cu²⁺) in buffered solutions (pH 7.4) using fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450–600 nm). Include controls with EDTA to confirm reversibility .
    • Quantum Yield Calculation : Compare fluorescence intensity to reference standards (e.g., quinine sulfate) .
  • Data Interpretation :
    • Use Stern-Volmer plots to quantify quenching effects.
    • Apply DFT calculations to model electronic transitions and validate experimental results .

Q. What strategies address contradictory bioactivity data in studies of this compound derivatives?

Answer:

  • Systematic Review Methodology :
    • Search Strategy : Use databases (PubMed, Scopus) with keywords: This compound, quinoline derivatives, bioactivity. Apply PRISMA guidelines for screening and inclusion .
    • Contradiction Analysis :
  • Compare assay conditions (e.g., cell lines, concentrations).
  • Evaluate solvent effects (DMSO vs. aqueous buffers) on compound stability .
    • Meta-Analysis : Pool data from studies with comparable methodologies to identify trends (e.g., IC₅₀ ranges for antimicrobial activity) .

Q. How can mechanistic studies elucidate the role of the methyl and aldehyde groups in this compound’s reactivity?

Answer:

  • Methodological Approaches :
    • Kinetic Studies : Monitor reaction rates in nucleophilic additions (e.g., Grignard reactions) to assess aldehyde reactivity.
    • Computational Modeling : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic/nucleophilic sites .
    • X-ray Crystallography : Resolve crystal structures to analyze steric effects of the methyl group on molecular packing .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Answer:

  • Optimization Strategies :
    • Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to improve yield and regioselectivity in Friedländer synthesis .
    • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Quality Control :
    • Use in-line FTIR to monitor reaction progress.
    • Perform DoE (Design of Experiments) to identify critical parameters (temperature, catalyst loading) .

Methodological Guidance

Q. How should researchers document synthetic procedures for reproducibility?

Answer:

  • Detailed Protocols :
    • Specify reaction conditions (solvent, temperature, time) and purification steps (e.g., "recrystallized from ethanol/water 3:1").
    • Report yields as isolated masses and purity percentages .
  • Safety Data : Include GHS classifications (e.g., acute toxicity Category 4) and handling precautions (gloves, fume hoods) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Answer:

  • Dose-Response Curves :
    • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
    • Assess goodness-of-fit using R² and residual plots .
  • Error Analysis : Report standard deviations from triplicate experiments and use ANOVA for cross-study comparisons .

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